molecular formula C15H19N5O2 B6128277 N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No. B6128277
M. Wt: 301.34 g/mol
InChI Key: JIXGVKJZSYJXBI-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as AZD-5847, is a novel antibiotic drug candidate developed by AstraZeneca. It belongs to the class of cyclohexanecarboxamide antibiotics and has shown promising results in preclinical studies against a wide range of gram-positive and gram-negative bacteria.

Mechanism of Action

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide targets the bacterial ribosome, which is responsible for protein synthesis in bacteria. It binds to a specific site on the ribosome and inhibits the formation of peptide bonds, thereby preventing the production of essential bacterial proteins. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have low toxicity in vitro and in vivo, with no significant adverse effects on mammalian cells or tissues. It is rapidly absorbed and distributed in the body, with a half-life of approximately 3 hours. The drug is primarily eliminated through the kidneys, and no significant accumulation has been observed in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is its broad-spectrum activity against a wide range of bacterial strains, including multidrug-resistant strains. This makes it a potential candidate for the treatment of antibiotic-resistant infections. However, one of the limitations of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development and application of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide. One potential direction is the optimization of the drug's pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another potential direction is the exploration of combination therapies with other antibiotics to enhance the drug's activity against resistant bacterial strains. Additionally, further studies are needed to evaluate the safety and efficacy of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in clinical settings and to determine its potential for use in the treatment of various bacterial infections.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves a multistep process starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then subjected to further chemical transformations to obtain the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied in vitro and in vivo for its antibacterial activity against various bacterial strains. It has shown potent activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. The drug has also demonstrated activity against multidrug-resistant strains of bacteria, making it a potential candidate for the treatment of antibiotic-resistant infections.

properties

IUPAC Name

N-(2-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-13-8-4-3-7-12(13)17-14(21)15(9-5-2-6-10-15)20-11-16-18-19-20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXGVKJZSYJXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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